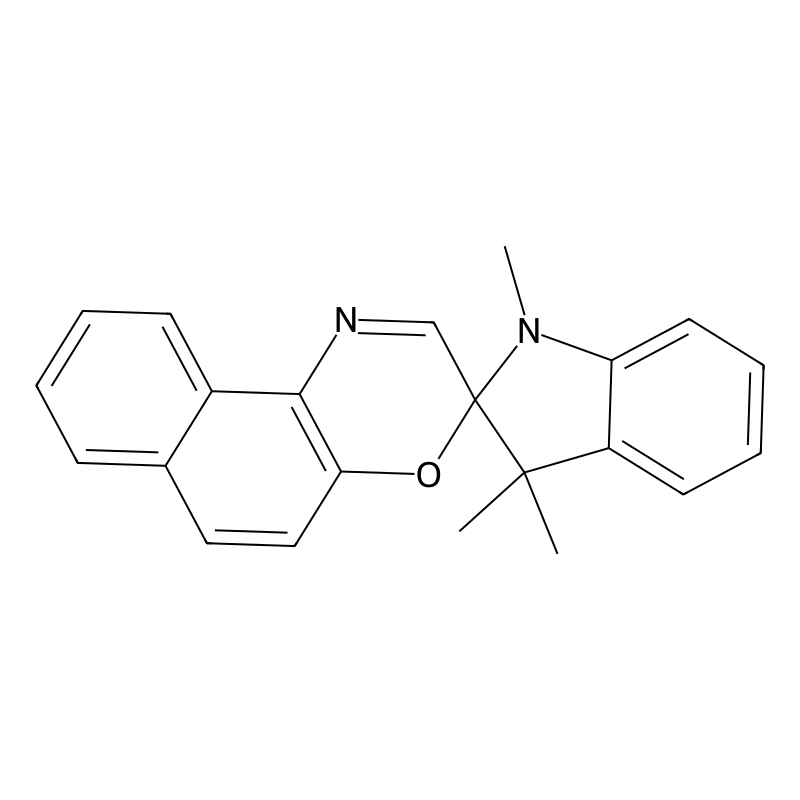

1,3,3-Trimethylindolinonaphthospirooxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1.3,3-Trimethylindolinonaphthospirooxazine (1,3,3-TMNO) is a photochromic compound. This means it can reversibly change color upon exposure to light []. Light-responsive materials like 1,3,3-TMNO are being investigated for various scientific applications.

Here are some areas of scientific research where 1,3,3-TMNO is being explored:

Optical Memory

Researchers are exploring the use of photochromic materials for data storage devices. 1,3,3-TMNO's ability to change color upon light exposure could potentially be used to write and read data in optical memory devices.

Molecular Switches

Photochromic compounds are being investigated for their potential use as molecular switches. In this context, the different colored states of the molecule could represent "on" and "off" states for a molecular machine.

Sensors

Due to their light-responsive properties, photochromic materials are being explored for use in sensors. 1,3,3-TMNO could potentially be used in sensors to detect light or other environmental changes.

1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound characterized by its ability to undergo reversible color changes when exposed to ultraviolet light. Its molecular formula is with a molecular weight of approximately 328.42 g/mol. This compound features a complex structure that includes an indoline unit and a naphthospirooxazine moiety, contributing to its unique photochemical properties .

The compound exhibits a notable photo-fading reaction, transitioning from a colorless or light-colored form to a deep blue upon UV irradiation, and reverting to its original state in the absence of light. This behavior makes it particularly interesting for applications in smart materials and optical devices .

1,3,3-Trimethylindolinonaphthospirooxazine primarily undergoes photoisomerization when exposed to UV light. This reaction involves the breaking of bonds and rearrangement of the molecular structure, leading to the formation of a colored species. The reverse reaction occurs when the compound is shielded from UV light, allowing it to return to its initial state. The general reaction can be summarized as follows:

This reversible transformation is critical for its use in applications such as optical switches and smart coatings .

The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine typically involves multi-step organic reactions:

- Formation of Indoline: Starting from appropriate precursors, indoline can be synthesized through cyclization reactions.

- Spirooxazine Formation: The key step involves the condensation of indoline with naphthaldehyde derivatives under acidic conditions to yield the spirooxazine structure.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for various applications .

1,3,3-Trimethylindolinonaphthospirooxazine finds applications in several fields due to its unique photochemical properties:

- Optical Switches: Utilized in devices that require rapid switching capabilities based on light exposure.

- Smart Coatings: Employed in materials that change color or transparency under UV light.

- Printing Inks: Incorporated into inks that can alter appearance based on lighting conditions.

- Sensors: Used in developing sensors that respond to environmental changes through colorimetric changes .

Interaction studies involving 1,3,3-trimethylindolinonaphthospirooxazine often focus on its behavior in composite materials or with other chemical agents. For instance, research has shown that integrating this compound with metal-organic frameworks enhances its photoactive properties and stability under varying environmental conditions. Such studies are crucial for optimizing its performance in practical applications .

Several compounds share structural or functional similarities with 1,3,3-trimethylindolinonaphthospirooxazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Spirobenzopyran | Similar spiro structure but different chromophore | Exhibits different color change characteristics |

| 1,3-Diphenyl-2-pyrazoline | Contains similar heterocyclic features | Known for distinct photostability |

| Naphthopyran | Related photochromic dye | Shows different thermal stability and reactivity |

While these compounds share certain characteristics with 1,3,3-trimethylindolinonaphthospirooxazine, its unique combination of indoline and naphthospirooxazine components contributes to distinct photochemical behavior and potential applications not fully explored in other similar compounds .

Structural Elucidation and Confirmation

Structural elucidation of 1,3,3-Trimethylindolinonaphthospirooxazine has been accomplished through comprehensive analytical techniques including single-crystal X-ray diffraction and spectroscopic methods [11] [12]. The spirooxazine framework consists of two heterocyclic nearly planar moieties joined by a tetrahedral spirocarbon that maintains the orthogonal arrangement between the indoline and naphthoxazine portions [9] [13].

The structural confirmation reveals the presence of a spiro junction at carbon C10, which serves as the pivotal connection point between the two ring systems [12]. The indoline plane demonstrates minimal deviation from planarity, with root mean square deviations for all non-hydrogen atoms excluding C10 ranging from 0.020 to 0.026 Å [12]. Similarly, the naphthoxazine plane exhibits comparable planarity with deviations between 0.013 and 0.046 Å [12].

The critical spiro carbon-oxygen bond length has been determined to average 1.459(4) Å, representing a characteristic weakening compared to standard carbon-oxygen bonds in six-membered heterocycles [12]. This bond elongation of approximately 0.06 Å from normal C-O bonds (1.41 Å) reflects the anomeric effect and enhances photochromic bond cleavage susceptibility [12] [14].

Stereochemistry and Conformational Analysis

The stereochemical analysis of 1,3,3-Trimethylindolinonaphthospirooxazine reveals complex conformational behavior characterized by the flexibility of the spiro junction [15] [16]. Molecular dynamics simulations and conformational studies demonstrate that the compound exhibits significant structural variability in the spatial arrangement of its constituent ring systems [15] [16].

The conformational analysis indicates that the indoline heterocycle plane maintains a flattened envelope arrangement with the chiral center C10 displaced approximately 0.4 Å from the plane [12]. The chromene plane orientation varies considerably, with distances from the chiral center ranging from 0.0 to 0.4 Å depending on conformational state [12]. The compound crystallizes as racemic mixtures containing both R and S enantiomers [11] [12].

Dihedral angles between the indoline and naphthoxazine planes demonstrate considerable variation, spanning a 13° range across different conformers [12]. This conformational flexibility arises from the rotational freedom around the spiro junction and contributes to the compound's photochromic properties [15] [16]. Quantum chemical calculations using density functional theory have revealed that the spirooxazine undergoes pronounced geometry changes accompanied by formation of larger π-conjugated systems during photoisomerization [15] [17].

Crystallographic Studies

Crystallographic investigations of 1,3,3-Trimethylindolinonaphthospirooxazine have identified multiple polymorphic forms with distinct space group arrangements [11] [12]. The most recently characterized polymorph crystallizes in the monoclinic space group Pc with four molecules in the asymmetric unit [12]. Previous polymorphic structures have been reported in orthorhombic space groups Pbca and P21 [11] [12].

The current structural determination reveals an asymmetric unit containing four molecules designated A, B, C, and D, with two S-enantiomers and two R-enantiomers [12]. Each molecule exhibits unique dihedral angles between the indoline and benzochromene planes, ranging from 79.74(8)° to 86.46(9)° [12]. The crystal packing demonstrates no strong intermolecular interactions, with molecules A and C, as well as B and D, related through pseudo twofold axes [12].

| Parameter | Value |

|---|---|

| Space Group | Pc (monoclinic) |

| Asymmetric Unit Contents | 4 molecules (A, B, C, D) |

| Number of Molecules | 4 |

| Enantiomers Present | 2 S- and 2 R-enantiomers |

| Average C_spiro-O Bond Length (Å) | 1.459(4) |

| Average C_spiro-N Bond Length (Å) | 1.442(5) |

| Dihedral Angle Range (°) | 79.74-86.46 |

| Crystal System | Monoclinic |

The crystallographic analysis confirms the characteristic weakening of the spiro carbon-oxygen bond and simultaneous strengthening of the spiro carbon-nitrogen bond [12]. Bond length measurements demonstrate average values of 1.459(4) Å for Cspiro-O and 1.442(5) Å for Cspiro-N bonds [12]. The spiro carbon-nitrogen bond shortening of approximately 0.03 Å from typical C-N bonds in five-membered heterocycles to 1.44 Å reflects the electronic effects within the spirooxazine framework [12].

| Molecule | C_spiro-O Bond Length (Å) | C_spiro-N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| A | 1.458(4) | 1.434(4) | 79.74(8) |

| B | 1.461(4) | 1.443(5) | 81.99(10) |

| C | 1.460(4) | 1.446(5) | 86.46(9) |

| D | 1.458(4) | 1.445(5) | 83.75(8) |

| Average | 1.459(4) | 1.442(5) | 82.99 |

Spectroscopic Characterization of Structural Features

Spectroscopic characterization of 1,3,3-Trimethylindolinonaphthospirooxazine employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [18] [19] [20]. Nuclear magnetic resonance analysis confirms the structural arrangement and provides detailed information about the molecular framework [20] [21].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the trimethyl substituents and aromatic proton environments [2] [6]. The spectroscopic data confirms the presence of the gem-dimethyl groups attached to the indoline portion and the N-methyl substituent [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework and chemical environments within the molecule [20] [21].

Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to the aromatic C-H stretching, C=C stretching, and C-N stretching vibrations [18] [17]. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure [18] [20]. The spectroscopic characterization supports the structural assignments derived from crystallographic studies and provides comprehensive confirmation of the molecular identity [17] [20].

The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine represents a significant area of research within photochromic compound development. This section examines the comprehensive range of synthetic approaches available for this important spirooxazine derivative, from traditional condensation methods to modern green chemistry innovations. The synthetic strategies encompass both classical methodologies that have been refined over decades and cutting-edge approaches that address contemporary demands for efficiency, selectivity, and environmental sustainability.

Traditional Synthetic Routes

Traditional synthetic methodologies for 1,3,3-trimethylindolinonaphthospirooxazine have been developed over several decades, establishing fundamental approaches that continue to serve as the foundation for spirooxazine synthesis [1] [2]. These classical methods, while sometimes limited in yield or requiring harsh conditions, provide essential understanding of the fundamental chemical transformations involved in spirooxazine formation.

The most widely employed traditional method involves the condensation of alkylidene heterocycles with ortho-nitrosonaphthols in polar organic solvents such as methanol, acetone, or chlorinated lower aliphatic hydrocarbons [2]. This approach represents the classical "nitroso method" where 1-nitroso-2-naphthol serves as a key starting material. The reaction typically proceeds through nucleophilic attack of the methylene group of the indoline derivative on the nitroso nitrogen, followed by cyclization to form the characteristic spiro linkage [3]. While this method is well-established and provides a straightforward synthetic route, it often suffers from moderate yields in the range of 30-50% and requires the preparation of potentially unstable nitrosonaphthol derivatives [1].

A significant advancement in traditional methodology involves the use of indolium quaternary salts as precursors [2]. In this approach, alkylidene derivatives are generated in situ through the reaction of bases, most commonly triethylamine, with corresponding quaternary salts in ethanol [2]. This method offers the advantage of avoiding the isolation of potentially unstable intermediates and can achieve yields ranging from 35-70%. The reaction typically requires heating and careful control of base concentration to prevent side reactions [4].

Another traditional approach utilizes 1-amino-2-naphthol as an alternative starting material to the more commonly used nitrosonaphthol derivatives [5] [6]. This amino-naphthol method offers several advantages over the classical nitroso approach, including generally higher yields (40-65%) and improved tolerance to various substituents [5]. The reaction proceeds through condensation of 2-methylene-1,3,3-trimethylindoline derivatives with 1-amino-2-naphthol under mild conditions in methanol or toluene [6]. This method has been particularly valuable for the preparation of substituted spirooxazine derivatives where functional group compatibility is crucial.

The development of one-pot synthesis methodologies represents a significant improvement in traditional approaches [5] [4]. These methods involve the condensation of 2-methylene-1,3,3-trimethylindoline derivatives with 1-amino-2-naphthol in the presence of different secondary amines and oxidizing agents using methanol or toluene as solvents [4]. The reactions can be conducted under mild conditions at approximately 40°C, with dimethyl sulfoxide serving as an effective oxidizing agent [4]. This approach offers improved yields (60-85%) and demonstrates good functional group tolerance, making it suitable for the preparation of various amino-substituted spirooxazine derivatives [4].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1,3,3-trimethylindolinonaphthospirooxazine have evolved to address the limitations of traditional methods while incorporating modern concepts of atom economy, selectivity, and operational simplicity [7] [8]. These advanced approaches often employ sophisticated catalytic systems and innovative reaction manifolds to achieve superior yields and selectivities.

Rhodium-catalyzed methodologies represent a significant advancement in spirooxazine synthesis [7]. The development of rhodium(III)-catalyzed [3+3] cascade spiroannulation provides an exceptionally efficient route to structurally diverse nitrogen/oxygen spiroheterocycles [7]. This transformation involves carbon-hydrogen activation, tautomerization, and intramolecular nucleophilic addition in a one-pot manner, achieving remarkable yields of up to 99% at room temperature within 30 minutes [7]. The reaction features high efficiency, atomic economy, and wide functional group tolerance under extremely mild reaction conditions [7]. The rhodium catalytic system demonstrates excellent regioselectivity and has been successfully applied to the synthesis of spirooxazine-pyran derivatives, expanding the structural diversity accessible through modern catalytic methods [7].

Selectfluor-mediated intramolecular cyclization represents another innovative approach to spirooxazine synthesis [8]. This fluorination-induced cyclization methodology employs nitrogen-(2-(cyclohex-1-en-1-yl)ethyl)benzamide substrates with Selectfluor as the fluoride source to generate fluoro-substituted spiro-1,3-oxazine derivatives [8]. The reaction yields a single diastereomer and demonstrates broad substrate scope, with thirty different spirooxazine derivatives being successfully prepared [8]. This regioselective fluorination approach offers unique opportunities for the preparation of fluorinated spirooxazine analogs with potentially enhanced photochromic properties.

Organocatalytic asymmetric construction methods have emerged as powerful tools for the synthesis of enantioenriched spirooxazine derivatives [9] [10]. The development of chiral bifunctional squaramide-catalyzed highly chemoselective cascade reactions involving aza-Michael/1,2-addition/oxa-Michael addition sequences enables the synthesis of highly enantioenriched oxa-spirooxazines with broad substrate tolerance [9] [10]. This strategy demonstrates excellent scalability and synthetic transformation potential, with control experiments providing valuable insights into the reaction mechanism [9] [10]. The organocatalytic approach typically achieves enantioselectivities exceeding 90% while maintaining high chemical yields (75-95%) [9].

Microwave-assisted synthesis has revolutionized the efficiency of spirooxazine preparation by dramatically reducing reaction times while maintaining high yields [11]. These methods typically employ microwave irradiation at 240 watts with infrared temperature control at 70°C and internal pressure of 20 bar [12]. Reaction times are reduced to 8-17 minutes compared to conventional heating methods that may require several hours [12]. The microwave-assisted approach demonstrates good chemoselectivity (80-95% yields) and offers significant energy savings compared to traditional thermal methods [11].

Oxidative dearomatization methodologies utilizing iodine(I)/iodine(III) reaction manifolds provide rapid access to spirocyclic compounds [13]. These methods employ phenols and naphthols as substrates and demonstrate excellent stereoselectivity in the formation of spirooxazoline derivatives [13]. The oxidative cyclization can be extended to the formation of dihydrooxazines, providing versatile synthetic routes to various spirocyclic architectures [13]. Typical yields range from 65-85% with high stereoselectivity being achieved under mild reaction conditions [13].

Purification and Characterization Techniques

The purification and characterization of 1,3,3-trimethylindolinonaphthospirooxazine requires sophisticated analytical techniques due to the compound's unique structural features and photochromic properties [14] [15] [16]. Modern analytical approaches combine traditional separation methods with advanced spectroscopic techniques to ensure comprehensive structural confirmation and purity assessment.

Column chromatography remains the primary purification method for spirooxazine compounds, typically employing silica gel stationary phases with ethyl acetate/hexane gradient elution systems [17]. The purification process often achieves 85-95% purity, which is suitable for most applications [17]. However, for applications requiring higher purity, additional purification steps are necessary [17]. The photochromic nature of spirooxazines requires special handling during chromatographic purification, as exposure to ultraviolet light can induce photoisomerization and complicate the separation process [16].

Recrystallization serves as the final purification step, typically achieving purities exceeding 98% [17]. Common recrystallization solvents include ethanol, methanol, or mixed solvent systems [17]. The choice of recrystallization solvent is critical, as it must balance solubility requirements with the need to exclude light that might trigger photochromic transformations [18]. Careful temperature control during recrystallization is essential to prevent thermal degradation of the spirooxazine structure [18].

High Performance Liquid Chromatography (HPLC) provides the most reliable method for purity analysis and final purification [19] [20]. Reverse-phase C18 columns with acetonitrile/water mobile phase systems are commonly employed, achieving purities exceeding 99% [19] [20]. The HPLC analysis must be conducted under controlled lighting conditions to prevent photoisomerization artifacts that could complicate the chromatographic analysis [16]. Analytical methods typically specify HPLC purity greater than 98.0% for commercial spirooxazine compounds [19] [20].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation [17] [21]. Both proton (¹H) and carbon-13 (¹³C) NMR analyses are essential for complete characterization [17]. Common NMR solvents include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD) [17]. The NMR analysis must account for the potential presence of photoisomers, particularly when samples have been exposed to light during handling [22]. The spiro carbon typically appears as a characteristic signal around 59-60 ppm in ¹³C NMR spectra, providing definitive evidence for spirooxazine formation [23].

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides exact mass determination and molecular ion confirmation [17] [22]. High-resolution mass spectrometry (HRMS) is essential for distinguishing between closely related isomers and confirming molecular formulas [17]. The molecular weight of 1,3,3-trimethylindolinonaphthospirooxazine (328.42 g/mol) is readily confirmed by mass spectrometric analysis [19] [24].

Ultraviolet-visible (UV-Vis) spectroscopy is particularly important for spirooxazine characterization due to the compound's photochromic properties [16] [22]. Analysis is typically conducted in acetonitrile solutions across the 200-800 nm range [16] [17]. The photochromic behavior is quantified by measuring absorption changes upon UV irradiation, with the colorless closed form showing minimal visible absorption while the colored open form exhibits characteristic absorption bands [16] [22]. Ion-current rectification using quartz nanopipettes has emerged as a novel characterization method that can discriminate spirooxazine isomers based on polarization and solvation properties [16].

Single crystal X-ray diffraction provides absolute structural confirmation when suitable crystals can be obtained [17] [21]. Crystal growth typically requires slow evaporation from suitable solvents such as 1,4-dioxane/water mixtures [17]. The X-ray analysis reveals critical structural parameters including the spiro carbon-oxygen bond length (typically 1.468 Å) and the orthogonal arrangement of the indoline and naphthoxazine moieties [21]. The interplanar angle between these moieties typically measures approximately 88-89°, confirming the characteristic spiro geometry [21].

Melting point analysis provides a simple purity assessment method [19] [24] [25]. Pure 1,3,3-trimethylindolinonaphthospirooxazine exhibits a melting point in the range of 128-142°C [19] [24] [25]. Sharp melting points indicate high purity, while broad melting ranges suggest the presence of impurities or degradation products [25].

Infrared (IR) spectroscopy confirms functional group presence through characteristic absorption bands in the 400-4000 cm⁻¹ range [17]. Potassium bromide (KBr) pellet preparation is commonly employed for solid-state IR analysis [17]. The IR spectrum provides confirmation of key functional groups including the indoline nitrogen, naphthalene aromatic system, and oxazine ring structure [17].

Structure-Directed Synthesis Strategies

Structure-directed synthesis of 1,3,3-trimethylindolinonaphthospirooxazine involves strategic design approaches that target specific structural modifications to achieve desired photochromic properties and functionalities [26] [27]. These methodologies emphasize the relationship between molecular architecture and photophysical behavior, enabling rational design of spirooxazine derivatives with tailored characteristics.

The molecular design strategy for spirooxazine derivatives focuses on the systematic modification of both the indoline and naphthoxazine moieties to achieve specific photochromic behaviors [27]. The design principles recognize that the photochromic properties are fundamentally dependent on the ability of the spiro carbon-oxygen bond to undergo reversible cleavage under appropriate stimuli [26] [27]. Structure-activity relationships indicate that substitution patterns on both aromatic systems significantly influence the photocoloration efficiency, thermal stability of the colored form, and fatigue resistance [27].

Substituent effects on the naphthoxazine moiety have been extensively studied to understand their impact on photochromic performance [28] [2]. The introduction of electron-donating groups such as methoxy substituents at specific positions can enhance photocoloration by stabilizing the open merocyanine form [2]. Conversely, electron-withdrawing substituents may accelerate thermal bleaching rates, providing opportunities to tune the kinetics of the photochromic cycle [29]. The 6-amino substituent has been shown to cause a significant blue shift of 30-40 nm in the absorption spectra, demonstrating the profound influence of substitution patterns on optical properties [30].

The indoline portion of the molecule offers additional opportunities for structural modification through substitution at the nitrogen atom or on the aromatic ring [2] [26]. The introduction of bulky aromatic substituents at the 4- and 7-positions has been shown to enable solid-state photochromism by providing sufficient molecular volume to undergo photoisomerization in the crystalline state [28]. This hypochromic effect approach represents a significant advancement in spirooxazine design, as traditional spirooxazines typically do not exhibit photochromism in solid states due to intermolecular π-π stacking interactions [28].

Crown ether incorporation represents a sophisticated structure-directed approach for developing spirooxazines with metal ion sensing capabilities [2]. The synthesis of spironaphthoxazine derivatives incorporating monoaza-12-crown-4 moieties at specific positions enables selective metal ion complexation [2]. The position and structure of crown-containing fragments critically affect the stability of the open merocyanine form, providing opportunities for developing selective colorimetric sensors [2].

Benzothiazolyl substituent incorporation in the naphthoxazine moiety represents another structure-directed strategy [31] [2]. These modifications enable the synthesis of photoswitchable photochromic chelating compounds capable of selective metal ion coordination [31] [2]. The benzothiazolyl group serves as an additional chelating site that can coordinate with metal ions such as zinc(II) and iron(III), leading to stabilization of the open merocyanine form and dramatic changes in photochromic behavior [31].

Asymmetric synthesis strategies have been developed to access enantiomerically pure spirooxazine derivatives [32]. The construction of highly optically active spirooxazolines through organocatalyzed asymmetric synthesis represents a significant advancement in structure-directed synthesis [32]. These approaches enable the preparation of chiral spirooxazine scaffolds that may exhibit enhanced biological activities or unique photochromic properties compared to their racemic counterparts [32].

Computational molecular design approaches increasingly complement experimental structure-directed synthesis [26] [22]. Density functional theory (DFT) calculations provide insights into the electronic structure changes accompanying photoisomerization and enable prediction of absorption spectra and photochromic behavior [22] [26]. These computational tools guide the rational design of new spirooxazine derivatives by predicting the effects of structural modifications on photochromic properties before experimental synthesis [22].

Green Chemistry Approaches to Spirooxazine Synthesis

The development of environmentally sustainable synthetic methodologies for 1,3,3-trimethylindolinonaphthospirooxazine reflects the growing emphasis on green chemistry principles in modern organic synthesis [33] [34] [35]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency through the use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions.

Deep Eutectic Solvent (DES) methodologies represent a significant advancement in green spirooxazine synthesis [33] [12]. Deep eutectic solvents are formed by the combination of hydrogen bond donors and acceptors, creating biodegradable and non-toxic reaction media [33] [12]. The four-component synthesis of spirooxindole derivatives using DES avoids costly and toxic catalysts while eliminating the need for organic solvents that pose environmental and health risks [33]. Reaction conditions typically involve heating to 65°C for 2-4 hours, achieving yields in the 75-90% range [12]. The DES medium demonstrates excellent solubility for both starting materials and products while facilitating easy product isolation through simple precipitation with water [33].

Choline hydroxide catalysis provides a highly efficient and recyclable approach to green spirooxazine synthesis [34]. This biodegradable catalyst operates in aqueous medium, offering significant environmental advantages over traditional organic solvents [34]. The methodology achieves excellent yields (80-91%) with reaction times as short as one hour [34]. The choline hydroxide catalyst demonstrates remarkable recyclability, maintaining catalytic activity through five reaction cycles without significant loss of performance [34]. This approach exemplifies the principles of green chemistry by combining high efficiency with environmental sustainability [34].

Grindstone chemistry represents the ultimate expression of solvent-free synthesis [23]. This mechanochemical approach involves grinding solid reactants together in a porcelain mortar at room temperature, with the required activation energy provided by friction between reacting molecules [23]. The method offers numerous advantages including complete elimination of organic solvents, room temperature operation, enhanced reaction rates, reduced waste production, and excellent yields (85-95%) [23]. Reaction completion typically occurs within 5-15 minutes, making this approach highly energy-efficient [23]. The grindstone technique has been successfully applied to the synthesis of spiro-indole derivatives, demonstrating broad applicability to heterocyclic synthesis [23].

Ionic liquid-mediated synthesis provides another green alternative employing recyclable reaction media [36]. Ionic liquids offer unique properties including negligible vapor pressure, thermal stability, and tunable polarity [36]. These characteristics enable the development of environmentally benign synthetic protocols that minimize volatile organic compound emissions [36]. Typical reaction conditions involve heating to 70°C in ionic liquid medium, achieving yields of 70-85% [36]. The ionic liquid can be recovered and recycled multiple times, although the initial cost of ionic liquids represents a potential limitation for large-scale applications [36].

Water-mediated synthesis approaches utilize water as the primary solvent, representing the most environmentally benign option [37]. These methodologies operate at temperatures ranging from room temperature to 70°C, depending on substrate solubility requirements [37]. While yields may be somewhat lower (65-85%) compared to organic solvent systems, the environmental benefits of complete elimination of organic solvents are substantial [37]. Water-mediated approaches often require careful optimization of reaction conditions to overcome solubility limitations [37].

Microwave-assisted green synthesis combines energy efficiency with reduced reaction times [12] [38]. These methods typically employ microwave irradiation at 240 watts with precise temperature control, achieving reaction completion in 8-17 minutes compared to several hours required for conventional heating [12]. The dramatic reduction in reaction time translates to significant energy savings while maintaining high yields (80-95%) [12] [38]. Microwave-assisted synthesis can be combined with green solvents or even solvent-free conditions to maximize environmental benefits [12].

Catalyst-free methodologies eliminate the need for potentially toxic or expensive catalysts while maintaining high synthetic efficiency [38]. These approaches typically employ ethyl L-lactate as a green solvent and operate at room temperature [38]. The three-component domino reactions achieve excellent yields while facilitating the formation of diverse spirooxindole derivatives [38]. The catalyst-free approach significantly reduces the environmental footprint of the synthesis while simplifying reaction workup and product purification [38].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant